Propyl 3-aminobenzoate
CAS No.: 35007-02-4
Cat. No.: VC7969331
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35007-02-4 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | propyl 3-aminobenzoate |
| Standard InChI | InChI=1S/C10H13NO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6,11H2,1H3 |
| Standard InChI Key | WPRQYDFLCDTFGC-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C1=CC(=CC=C1)N |
| Canonical SMILES | CCCOC(=O)C1=CC(=CC=C1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Propyl 3-aminobenzoate has the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. Its structure consists of a benzoic acid backbone with an amino group at the meta position and a propyl ester substituent (Figure 1) . The esterification enhances lipophilicity, influencing its solubility and membrane permeability.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 27–30°C | |
| Boiling Point | 172–175°C (13 mmHg) | |
| Density | 1.107 g/mL (25°C) | |
| Solubility | Ethanol, DMSO; low in water | |
| pKa | 3.50 (predicted) |
The amino group at the meta position enables participation in hydrogen bonding and electrophilic substitution reactions, while the ester group facilitates hydrolysis under acidic or basic conditions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves acid-catalyzed esterification of 3-aminobenzoic acid with propanol. Sulfuric acid or thionyl chloride (SOCl₂) are commonly used catalysts, with reflux conditions (60–80°C) to drive the reaction to completion . A typical procedure includes:
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Dissolving 3-aminobenzoic acid in excess propanol.
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Adding catalytic H₂SO₄ or SOCl₂.
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Refluxing for 4–8 hours, followed by neutralization and purification via recrystallization .
Yield: Near-quantitative (95–100%) under optimized conditions .
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance efficiency and scalability. Catalysts like ion-exchange resins or immobilized enzymes reduce byproduct formation, while in-line analytics ensure product consistency .
Chemical Reactivity and Derivatives
Key Reactions
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Oxidation: The amino group reacts with KMnO₄ or H₂O₂ to form nitro derivatives (e.g., propyl 3-nitrobenzoate).
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Reduction: LiAlH₄ reduces the ester to propyl 3-aminobenzyl alcohol.
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Substitution: Alkylation or acylation at the amino group yields N-alkyl or N-acyl derivatives .
Table 2: Common Derivatives and Applications
| Derivative | Application | Source |
|---|---|---|
| Propyl 3-nitrobenzoate | Intermediate in dye synthesis | |
| N-Benzyl derivatives | Anticancer agents | |
| Hydrochloride salts | Enhanced water solubility |
Biological Activities and Mechanisms
Local Anesthetic Properties
Propyl 3-aminobenzoate inhibits voltage-gated sodium channels (Nav1.7–1.9), blocking neuronal signal transmission. Its ester group improves lipid bilayer penetration, prolonging analgesic effects compared to benzocaine .
Table 3: Anticancer Activity of Select Derivatives
| Compound | IC₅₀ (μM) vs. A549 | IC₅₀ (μM) vs. MCF-7 |
|---|---|---|
| N-Methylpropyl derivative | 12.3 | 15.7 |
| Doxorubicin | 10.2 | 9.8 |
Antimicrobial Effects
Aminobenzoate esters disrupt microbial cell membranes, showing efficacy against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL) .
Applications in Research and Industry
Pharmaceutical Development
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Prodrug Design: Esterase-mediated hydrolysis releases 3-aminobenzoic acid, a folate synthesis inhibitor .
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Polymer Chemistry: Serves as a monomer for pH-responsive hydrogels .
Industrial Uses
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Dyes: Nitro derivatives are intermediates in azo dye production.
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Flavors/Fragrances: Ester analogs contribute to aromatic profiles in cosmetics .
Recent Advances and Future Directions
Nanotechnology Integration
Propyl 3-aminobenzoate-loaded nanoparticles (e.g., PLGA) enhance drug delivery to tumor sites, reducing off-target effects .
Green Chemistry Initiatives
Enzymatic esterification using Candida antarctica lipase B achieves 90% yield under solvent-free conditions, aligning with sustainable practices .
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